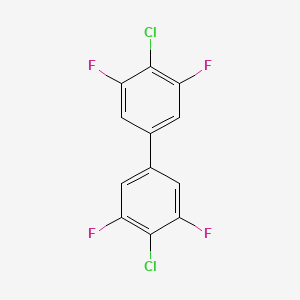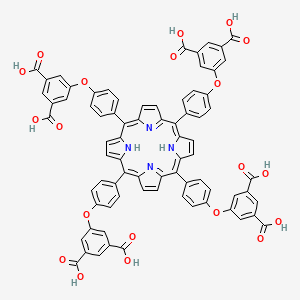
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its four phenyl groups substituted with 3,5-dicarboxylphenoxy groups, making it a versatile molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Rothemund reaction, where pyrrole and the corresponding aldehyde are heated in a solvent like propionic acid . The reaction is carried out under anaerobic conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process often involves chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for studying biological systems.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and materials for environmental monitoring.
作用机制
The mechanism by which 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin exerts its effects involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar in structure but lacks the 3,5-dicarboxylphenoxy groups.
5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin: Contains hydroxy groups instead of carboxylphenoxy groups.
5,10,15,20-Tetra(4-aminophenyl)porphyrin: Features amino groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is unique due to its specific functional groups, which enhance its solubility and reactivity. The presence of carboxyl groups allows for better interaction with biological molecules and facilitates its use in medical applications.
属性
分子式 |
C76H46N4O20 |
|---|---|
分子量 |
1335.2 g/mol |
IUPAC 名称 |
5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C76H46N4O20/c81-69(82)41-25-42(70(83)84)30-53(29-41)97-49-9-1-37(2-10-49)65-57-17-19-59(77-57)66(38-3-11-50(12-4-38)98-54-31-43(71(85)86)26-44(32-54)72(87)88)61-21-23-63(79-61)68(40-7-15-52(16-8-40)100-56-35-47(75(93)94)28-48(36-56)76(95)96)64-24-22-62(80-64)67(60-20-18-58(65)78-60)39-5-13-51(14-6-39)99-55-33-45(73(89)90)27-46(34-55)74(91)92/h1-36,77,80H,(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
InChI 键 |
CTEYOWMSXJRJRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC8=CC(=CC(=C8)C(=O)O)C(=O)O)C9=CC=C(C=C9)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)C=C4)C1=CC=C(C=C1)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)N3)OC1=CC(=CC(=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


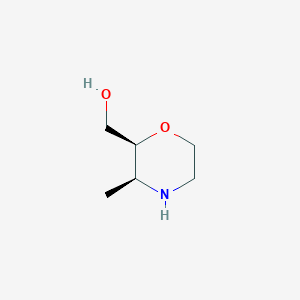
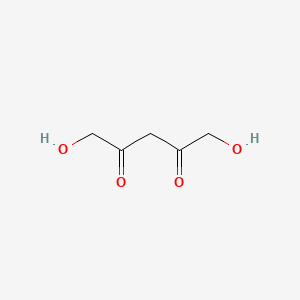
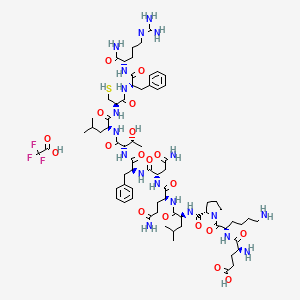

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
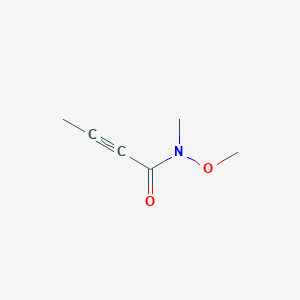
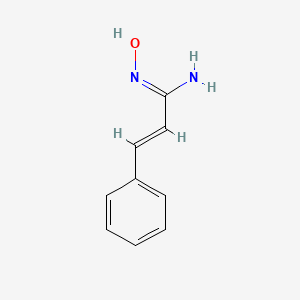

![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
